4-Chloro-3-(4-chlorophenyl)benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-3-(4-chlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)11-7-9(13(16)17)3-6-12(11)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRBQNXFCDBHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653173 | |
| Record name | 4',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695190-76-2 | |
| Record name | 4',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Sulfonation and Chlorination of Benzoic Acid
The foundational step involves the sulfonation of benzoic acid derivatives, followed by chlorination to introduce the chloro substituents at specific positions on the aromatic ring:
- Starting Material: 4-chlorobenzoic acid
- Reagents: Chlorosulfonic acid or chlorosulfonyl chlorides
- Process:
- Sulfonation: 4-chlorobenzoic acid reacts with chlorosulfonic acid to form 4-chloro-3-chlorosulfonylbenzoic acid. This step is typically conducted at controlled temperatures (around -10°C to 50°C) to control regioselectivity and prevent over-sulfonation.
- Chlorination: The sulfonyl group can be converted into a chlorosulfonyl group using chlorinating reagents like thionyl chloride or oxalyl chloride in non-protonic solvents such as dichloromethane or acetonitrile. Reaction conditions are optimized at temperatures between -40°C and 100°C, with reaction times from 1 to 48 hours to maximize yield.
Conversion to Sulfamylbenzoic Acid
The key intermediate, 4-chloro-3-chlorosulfonylbenzoic acid, undergoes sulfonamide formation:
Reaction with Ammonia:
The sulfonyl chloride reacts with liquid ammonia or concentrated ammonium hydroxide (density ~0.880) to produce 4-chloro-3-sulfamylbenzoic acid. This step is performed at low temperatures (-10°C to 50°C) to control the reaction rate and prevent side reactions.Reaction Conditions:
Excess ammonia is removed by heating, and the resulting sulfonamide is purified by recrystallization from water, yielding a product with a melting point around 260°C.
Formation of the Final Benzoic Acid
The sulfonamide is then hydrolyzed or further processed to yield the target benzoic acid:
- Hydrolysis:
The sulfonamide can be hydrolyzed under acidic or basic conditions to regenerate the free acid, often involving acidification with hydrochloric acid after ammonolysis. The product is purified by recrystallization, typically from water, to ensure high purity.
Alternative Routes and Variations
Chlorination of Benzoic Acid Derivatives:
Direct chlorination of 4-chlorobenzoic acid or its derivatives using chlorinating agents such as phosphorus trichloride or phosphorus pentachloride can produce chlorosulfonyl intermediates, which are then converted into sulfonamides.Use of Organic Solvents:
Reactions are often conducted in solvents like dichloromethane, acetonitrile, or toluene, which facilitate control over temperature and reaction kinetics, ensuring regioselectivity and minimizing by-products.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- The process involving chlorosulfonylation followed by ammonolysis is well-established for synthesizing sulfonamide derivatives of benzoic acids, offering high regioselectivity and yields.
- Reaction parameters such as temperature, molar ratios, and solvent choice critically influence the purity and yield of the final compound.
- The purification steps, mainly recrystallization, are vital for obtaining high-purity 4-chloro-3-(4-chlorophenyl)benzoic acid suitable for pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(4-chlorophenyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Halogenation reactions using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions include various chlorinated derivatives, oxidized forms, and reduced analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 4-chloro-3-(4-chlorophenyl)benzoic acid exhibit promising anticancer properties. For instance, modifications of related compounds have shown substantial antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents like doxorubicin . The structural modifications enhance the bioactivity of these compounds, making them potential candidates for further development in cancer therapy.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Studies indicate that derivatives containing the 4-chlorophenyl group demonstrate effective inhibition against Gram-positive bacterial strains and fungi like Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .
Material Science
Synthesis of Functional Materials
this compound serves as a precursor in the synthesis of various functional materials, including metal-organic frameworks (MOFs). These materials are utilized for gas storage and separation processes due to their high surface area and tunable porosity. The incorporation of this compound into MOFs can enhance their stability and functionality, making them suitable for applications in catalysis and environmental remediation .
Environmental Studies
Pollutant Degradation
The compound has been investigated for its role in the degradation of environmental pollutants. Its derivatives can act as catalysts in photodegradation processes, breaking down harmful substances in wastewater treatment systems. This application is crucial for developing sustainable methods to manage industrial waste and reduce environmental impact .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against HeLa cells (IC50: 0.69 μM) |
| Antimicrobial agents | Active against Gram-positive bacteria | |
| Material Science | Synthesis of MOFs | Enhances stability and functionality |
| Environmental Studies | Pollutant degradation | Catalytic activity in photodegradation processes |
Case Studies
-
Anticancer Activity Study
A study focused on synthesizing derivatives of this compound revealed significant anticancer properties. The derivatives were tested against various cancer cell lines, showing that structural modifications could enhance their efficacy compared to standard treatments . -
Environmental Impact Assessment
Research evaluated the effectiveness of this compound derivatives in degrading common pollutants found in industrial wastewater. The study concluded that these compounds could significantly reduce pollutant concentrations when used as catalysts under UV light exposure .
Mechanism of Action
The mechanism by which 4-Chloro-3-(4-chlorophenyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications or industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Chloro-3-(4-chlorophenyl)benzoic acid with key analogs, highlighting structural differences, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Acidity :
- Electron-withdrawing groups (e.g., -Cl, -SO₂Cl) lower pKa by stabilizing the deprotonated carboxylate. The target compound’s dual chloro substituents likely result in a pKa ~2.5–3.0, comparable to 4-Chloro-3-sulfamoylbenzoic acid (pKa 2.77) .
- Hydroxyl groups (e.g., 4-Chloro-3-hydroxybenzoic acid) increase pKa (~4.0–4.5) due to electron-donating effects .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~269 g/mol) compared to simpler analogs (e.g., 4-Chloro-3-hydroxybenzoic acid, 172.57 g/mol) suggests reduced aqueous solubility, typical of lipophilic aryl chlorides .
- Sulfonamide or sulfonyl chloride substituents (e.g., in ) introduce polarity, enhancing solubility in polar solvents .
Biological Activity: Triazole- and sulfonamide-containing analogs () exhibit potent antimicrobial activity (MIC: 1.56 µg/mL against A. Chlorosulfonyl derivatives (e.g., ) are precursors to diuretics like Bumetanide, highlighting the therapeutic relevance of chloro-benzoic acid scaffolds .
Synthetic Relevance :
- Protective group strategies (e.g., benzyloxy groups in ) and oxidation/hydrolysis steps () are common in synthesizing benzoic acid derivatives, applicable to the target compound’s hypothetical synthesis .
Biological Activity
4-Chloro-3-(4-chlorophenyl)benzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in agricultural and medicinal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and implications for future research.
Chemical Structure and Properties
This compound has a molecular formula of C13H8Cl2O2, characterized by two chlorinated phenyl rings attached to a benzoic acid moiety. This structure contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Insect Growth Regulation :
- The compound exhibits significant insect growth regulatory properties by inhibiting the biosynthesis of juvenile hormones in various agricultural pests. For instance, studies have demonstrated its effectiveness against species such as Spodoptera frugiperda and Plutella xylostella, with IC50 values indicating potent activity (Table 1).
This inhibition leads to disrupted growth and development in these pests, providing a novel avenue for pest control strategies that are environmentally friendly .Pest Species IC50 (μM) Spodoptera frugiperda 2.3 ± 0.2 Prodenia litura 0.67 ± 0.14 Plutella xylostella 1.5 ± 0.8 Spodoptera exigua 0.42 ± 0.11 -
Antimicrobial Activity :
- Research indicates that derivatives of this compound possess moderate antimicrobial activity against Gram-positive bacteria and fungi, including Candida albicans. The synthesis of various analogs has shown promising results in terms of antibacterial efficacy while maintaining lower toxicity profiles .
-
Anticancer Potential :
- Compounds structurally related to this compound have been evaluated for their anticancer properties, particularly as histone deacetylase inhibitors (HDACIs). These compounds demonstrated significant antiproliferative effects in cancer cell lines such as HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, suggesting potential for further development as anticancer agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Juvenile Hormone Biosynthesis : The compound disrupts the hormonal regulation in insects, leading to developmental abnormalities and mortality.
- Antimicrobial Mechanisms : The antimicrobial effects are likely due to membrane disruption and inhibition of essential metabolic pathways in target microorganisms.
- HDAC Inhibition : As an HDACI, it may alter gene expression profiles associated with cell cycle regulation and apoptosis in cancer cells.
Case Studies
- Insect Growth Regulation Study :
- Antimicrobial Evaluation :
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-Chloro-3-(4-chlorophenyl)benzoic acid, and what reaction conditions are critical for optimal yield?
- Answer : The synthesis typically involves chlorination of a benzoic acid precursor. For example, chlorination of 3-(4-chlorophenyl)benzoic acid using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ at 40–60°C under anhydrous conditions yields the target compound . Key factors include:
- Catalyst purity : Impurities in FeCl₃ may lead to side reactions (e.g., over-chlorination).
- Temperature control : Excess heat promotes decomposition; a reflux setup with gradual Cl₂ introduction improves regioselectivity .
- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms chlorine positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (M+ = 281.02 g/mol) and isotopic Cl patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity (>98%) and detect trace intermediates .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
- Disposal : Neutralize waste with 10% NaOH and dispose via certified hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound under varying catalytic conditions?
- Answer : Contradictions often arise from differences in:
- Catalyst activity : FeCl₃ vs. AlCl₃ may alter electrophilic substitution efficiency. FeCl₃ gives higher yields (75–80%) but requires strict moisture control .
- By-product analysis : Use LC-MS to identify intermediates (e.g., dichlorinated by-products) and adjust Cl₂ stoichiometry .
- Statistical optimization : Design of Experiments (DoE) models (e.g., response surface methodology) can pinpoint optimal Cl₂ flow rate and reaction time .
Q. What strategies improve regioselectivity during the chlorination of benzoic acid derivatives to synthesize this compound?
- Answer :
- Directing groups : The electron-withdrawing carboxyl (-COOH) group directs chlorination to the meta position. Pre-functionalization with nitro groups can enhance para-selectivity .
- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states for selective Cl addition .
- Kinetic vs. thermodynamic control : Lower temperatures (40°C) favor kinetic (meta) products, while higher temps (80°C) shift to thermodynamic (para) isomers .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Answer : The chlorine atoms and carboxyl group modulate reactivity:
- Suzuki coupling : The 4-chlorophenyl group acts as an electron-deficient aryl partner, requiring Pd(PPh₃)₄ catalyst and elevated temps (90°C) for coupling with boronic acids .
- Nucleophilic substitution : The benzoic acid moiety can be esterified (e.g., with SOCl₂) to improve solubility for SNAr reactions at the 3-chloro position .
- Validation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and confirm products via ¹H NMR coupling constants (e.g., J = 8.5 Hz for trans-coupling) .
Q. What analytical approaches identify intermediate species formed during the synthesis of this compound?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
